6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a dihydropyrimidinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting with the preparation of the bromopyridine and pyrrolidine intermediates. The bromopyridine can be synthesized through bromination of pyridine derivatives, while the pyrrolidine ring can be constructed via cyclization reactions. The final step involves coupling these intermediates with the dihydropyrimidinone core under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and dihydropyrimidinone derivatives, such as:
- 6-{3-[(3-Chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one
- 6-{3-[(3-Fluoropyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one
Uniqueness
The uniqueness of 6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one lies in its specific substitution pattern and the presence of the bromopyridine moiety, which can impart distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
6-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c1-18-9-17-13(6-14(18)20)19-5-3-10(8-19)21-12-2-4-16-7-11(12)15/h2,4,6-7,9-10H,3,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZBDDAMAURJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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